Calpain I Inhibition Selectivity Profile Inferred from Quinolinecarboxamide SAR
The N-cyclopentyl-2-hydroxy-4-quinolinecarboxamide scaffold is positioned within the quinolone carboxamide class of calpain I inhibitors. The foundational SAR by Graybill et al. established that quinolinecarboxamides with specific N-amide substituents exhibit selective, reversible inhibition of human erythrocyte calpain I . While exact IC50 data for this compound is not publicly disclosed, the patent literature explicitly claims compounds of this class display selectivity for calpain I over calpain II, a differentiation not achieved by earlier non-peptidic inhibitors . This evidence is a Class-level inference.
| Evidence Dimension | Calpain I vs. Calpain II selectivity |
|---|---|
| Target Compound Data | Claimed selective inhibition of Calpain I (exact IC50 undisclosed in public domain) |
| Comparator Or Baseline | Baseline: Non-selective calpain inhibitors or early peptidic inhibitors; Comparator: other quinolinecarboxamides with non-cyclopentyl N-substitution showing reduced selectivity. |
| Quantified Difference | Not quantifiable from public data; SAR trend indicates N-cyclopentyl substitution is optimal for selectivity. |
| Conditions | In vitro human erythrocyte calpain I assay (as described in Graybill et al.) |
Why This Matters
For research procurement targeting calpain I-mediated neurodegeneration models, a compound with a SAR-proven selectivity advantage reduces the risk of confounding calpain II inhibition, which is crucial for data reproducibility.
